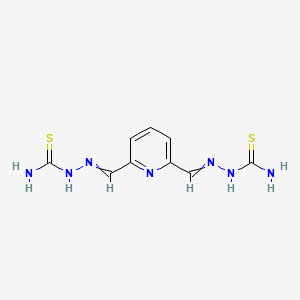
2,2'-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) is a chemical compound with the molecular formula C₉H₁₁N₇S₂ and a molecular weight of 281.365 g/mol . This compound is known for its complex structure, which includes a pyridine ring and multiple functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) typically involves the reaction of pyridine-2,6-dicarbaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of hydrazine derivatives.
科学的研究の応用
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its hydrazine and thioic acid groups may interact with biological molecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,6-Diacetylpyridine: A related compound with a simpler structure, used in organic synthesis and coordination chemistry.
Pyridine-2,6-dicarbaldehyde: A precursor in the synthesis of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid), also used in various chemical reactions.
特性
CAS番号 |
5445-16-9 |
|---|---|
分子式 |
C9H11N7S2 |
分子量 |
281.4 g/mol |
IUPAC名 |
[[6-[(carbamothioylhydrazinylidene)methyl]pyridin-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N7S2/c10-8(17)15-12-4-6-2-1-3-7(14-6)5-13-16-9(11)18/h1-5H,(H3,10,15,17)(H3,11,16,18) |
InChIキー |
OJRZZSNLXKMWAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C=NNC(=S)N)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


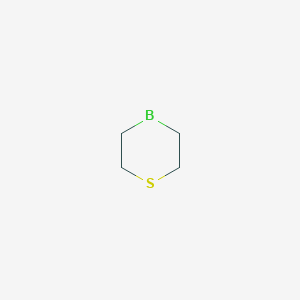
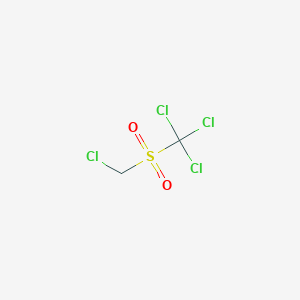

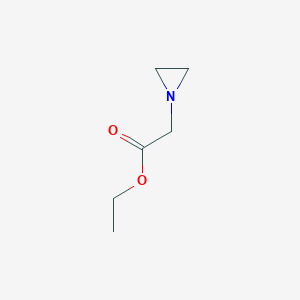
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
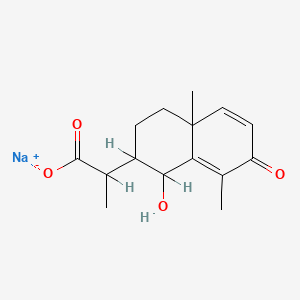
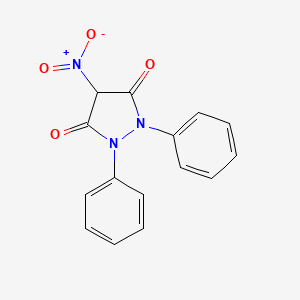

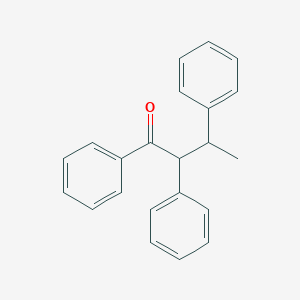
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
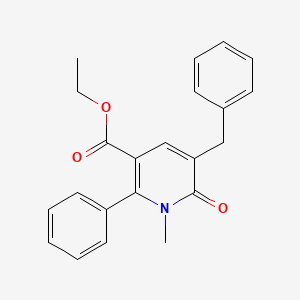
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
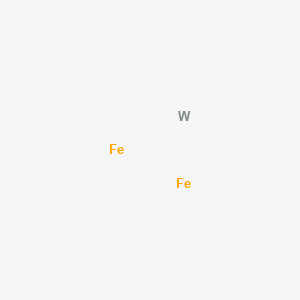
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
